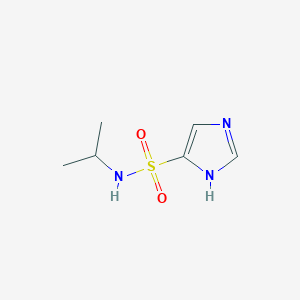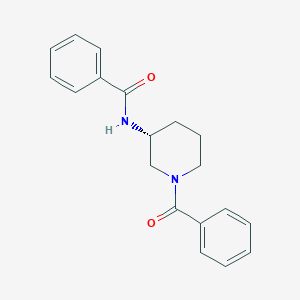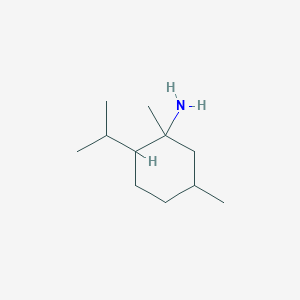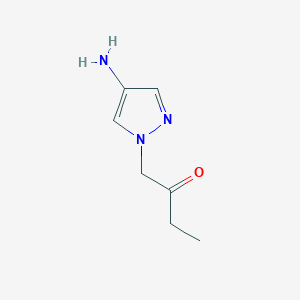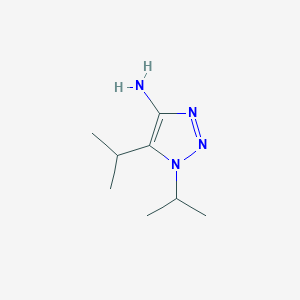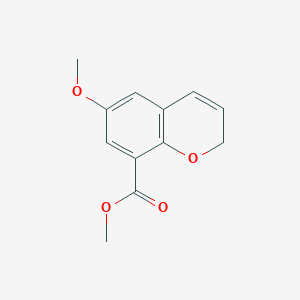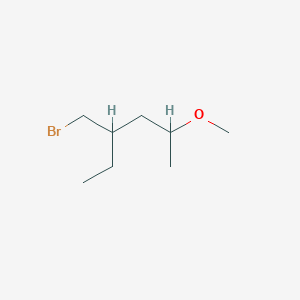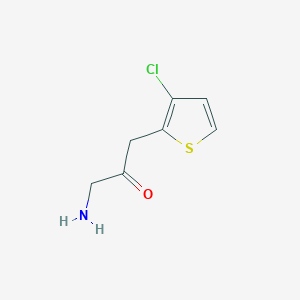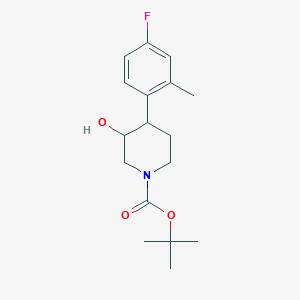
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate is a synthetic organic compound with a molecular formula of C17H24FNO3 This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a fluoro-methylphenyl group
Vorbereitungsmethoden
The synthesis of Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, including condensation, cyclization, and esterification reactions. The starting materials often include piperidine derivatives and fluoro-methylphenyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may employ similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets required standards.
Analyse Chemischer Reaktionen
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluoro group or reduce the carbonyl group back to a hydroxyl group, using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methylphenyl group may enhance its binding affinity to these targets, while the piperidine ring provides structural stability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may modulate neurotransmitter activity in the brain.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Tert-butyl 4-(4-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate: Similar structure but with a chloro group instead of a fluoro group.
Tert-butyl 4-(4-bromo-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate: Similar structure but with a bromo group instead of a fluoro group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C17H24FNO3 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24FNO3/c1-11-9-12(18)5-6-13(11)14-7-8-19(10-15(14)20)16(21)22-17(2,3)4/h5-6,9,14-15,20H,7-8,10H2,1-4H3 |
InChI-Schlüssel |
FKJFQCWUGKFUDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C2CCN(CC2O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


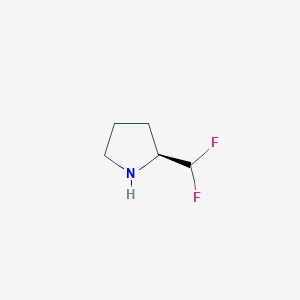
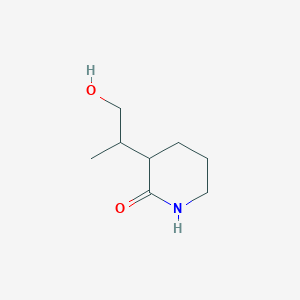

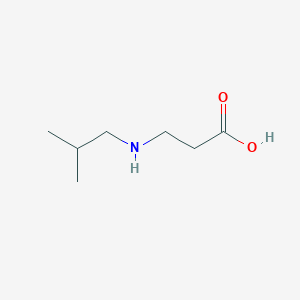
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)
